molecular formula C14H10ClNO2 B14134045 (E)-1-(4-Chlorostyryl)-2-nitrobenzene

(E)-1-(4-Chlorostyryl)-2-nitrobenzene

Cat. No.: B14134045
M. Wt: 259.69 g/mol
InChI Key: YBBKJKURLSTKDZ-VMPITWQZSA-N
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Description

(E)-1-(4-Chlorostyryl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorostyryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorostyryl)-2-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-nitrobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl bromide reacts with the 4-chlorobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorostyryl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the styryl group is oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (E)-1-(4-Chlorostyryl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

(E)-1-(4-Chlorostyryl)-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorostyryl)-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Chlorostyryl)-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.

    (E)-1-(4-Chlorostyryl)-2-hydroxybenzene: A derivative with a hydroxyl group.

    (E)-1-(4-Chlorostyryl)-2-methylbenzene: A derivative with a methyl group.

Uniqueness

(E)-1-(4-Chlorostyryl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chlorostyryl group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-2-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(17)18/h1-10H/b8-5+

InChI Key

YBBKJKURLSTKDZ-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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